Product packaging for 4-ethynyl-4-methoxyoxane(Cat. No.:CAS No. 1044277-49-7)

4-ethynyl-4-methoxyoxane

Cat. No.: B6230605
CAS No.: 1044277-49-7
M. Wt: 140.2
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Description

Researchers can source 4-ethynyl-4-methoxyoxane for laboratory and chemical research applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Specific chemical data such as CAS number, molecular formula, structure, applications, and mechanism of action were not located for this specific compound and require confirmation from specialized chemical databases or analytical studies.

Properties

CAS No.

1044277-49-7

Molecular Formula

C8H12O2

Molecular Weight

140.2

Purity

95

Origin of Product

United States

Contextualization Within Oxane Chemistry and Alkynes

The structure of 4-ethynyl-4-methoxyoxane incorporates two key functional motifs: the oxane ring and a terminal alkyne. The oxane, a six-membered saturated heterocycle containing an oxygen atom (also known as a tetrahydropyran), is a prevalent scaffold in a vast array of natural products and pharmaceuticals. Its inclusion in a molecule can influence solubility, metabolic stability, and conformational rigidity.

Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are fundamental functional groups in organic chemistry. bldpharm.com Terminal alkynes, where the triple bond is at the end of a carbon chain, are particularly valuable due to the mild acidity of the terminal proton, allowing for deprotonation to form a potent nucleophile known as an acetylide. libretexts.org This reactivity enables a wide range of carbon-carbon bond-forming reactions, including coupling reactions, additions to carbonyls, and cycloadditions. organic-chemistry.orgnih.gov The linear geometry of the alkyne functional group also imparts specific spatial arrangements within a molecule. libretexts.org

The fusion of the oxane ring with a terminal alkyne and a methoxy (B1213986) group at the C4 position creates a molecule with a distinct set of properties. The ether linkage of the methoxy group and the oxane itself are generally stable under a variety of reaction conditions, while the alkyne provides a reactive handle for further chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1044277-49-7
Molecular Formula C₈H₁₂O₂
Molecular Weight 140.18 g/mol
SMILES Code COC1(C#C)CCOCC1
Data sourced from publicly available chemical supplier databases. lboro.ac.uk

Significance As a Chiral Building Block

A critical feature of 4-ethynyl-4-methoxyoxane is its chirality. The C4 carbon, substituted with four different groups (an ethynyl (B1212043) group, a methoxy (B1213986) group, and two different methylene (B1212753) groups of the oxane ring), is a stereocenter. This inherently makes the compound a chiral building block. Chiral building blocks are optically pure or enantiomerically enriched compounds used as starting materials in the synthesis of complex, single-enantiomer target molecules. acs.org

The importance of chirality in drug development is paramount, as the different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. acs.org Consequently, there is a continuous demand for novel and versatile chiral building blocks to facilitate the efficient and stereoselective synthesis of new therapeutic agents. acs.orgrsc.org The presence of the reactive alkyne functionality on a chiral oxane scaffold suggests that this compound could be a valuable precursor for creating libraries of complex, optically active molecules for screening in drug discovery programs.

Scope of Academic Investigation

Stereoselective and Enantioselective Approaches

Achieving control over the three-dimensional arrangement of atoms is paramount in the synthesis of complex molecules. For this compound, the critical challenge lies in the creation of the C4 quaternary stereocenter with high fidelity.

Asymmetric Catalysis in C-C Bond Formation at C4

Asymmetric catalysis offers a powerful tool for the enantioselective construction of stereocenters. In the context of this compound, a key strategy would involve the catalytic asymmetric alkynylation of a suitable precursor. While direct catalytic asymmetric alkynylation of a 4-oxo-oxane is challenging, related transformations on similar substrates have been reported. For instance, copper-catalyzed enantioselective alkynylation of cyclic iminium ions, generated in situ from hemiaminal ethers, provides a pathway to α-alkynylated nitrogen heterocycles with high enantiomeric excess. nih.gov A similar strategy could be envisioned for an oxygen-containing ring, where a transient oxocarbenium ion is trapped by an alkyne nucleophile in the presence of a chiral catalyst.

Another relevant approach is the catalytic asymmetric hetero-Diels-Alder reaction. scispace.com This method allows for the construction of the tetrahydropyran (B127337) ring itself in a stereocontrolled manner. By using chiral catalysts, typically based on transition metals like chromium or copper, specific diastereomers and enantiomers of the cycloadduct can be obtained. For the synthesis of this compound, a dienophile bearing the ethynyl (B1212043) and methoxy (B1213986) groups at the same carbon could potentially be employed, although this would be a highly specialized and challenging substrate.

Catalyst SystemSubstrate TypeProduct TypeEnantiomeric Excess (ee)Reference
Chiral Cr(III) catalystSilyl enol ether and aldehydeDihydropyran91-93% scispace.com
Copper/ligand complexHemiaminal methyl etherα-Alkynylated cyclic amineup to 91% nih.gov
Ru-catalyzed DKRRacemic amino ketoneFunctionalized tetrahydropyran>99% acs.org

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, a chiral auxiliary could be employed to control the formation of the oxane ring or the introduction of the C4 substituents.

A plausible route would involve the cyclization of an enantiopure hydroxy ketone precursor, where the stereochemistry is directed by a chiral auxiliary. For example, the use of a sulfoxide (B87167) as a chiral auxiliary has been shown to be effective in the synthesis of substituted tetrahydropyrans. acs.orgnih.gov The synthesis would begin with an acyclic precursor containing the chiral auxiliary, and the subsequent acid-catalyzed cyclization would lead to the formation of the tetrahydropyran ring with a high degree of diastereoselectivity. After the ring is formed, the auxiliary can be removed.

Chiral AuxiliaryReaction TypeDiastereomeric Excess (de)Reference
SulfoxideAcid-catalyzed cyclization of hydroxy ketone>98% acs.orgnih.gov
(R)-BINOLAsymmetric synthesis of limoneneup to 64% ee wikipedia.org
PseudoephedrineAlkylation of amide enolate>95% wikipedia.org

Enzymatic Biocatalysis for Enantiocontrol

Enzymes are highly selective catalysts that can be used for the kinetic resolution of racemic mixtures or for the asymmetric synthesis of chiral compounds. nih.gov For this compound, an enzymatic approach could be used to resolve a racemic precursor, thereby providing access to an enantiomerically enriched starting material.

For instance, lipases are commonly used for the kinetic resolution of racemic alcohols and their corresponding esters through enantioselective acylation or hydrolysis. researchgate.netgoogle.com A racemic precursor to this compound, such as a diol or a hydroxy ester, could be subjected to enzymatic resolution to separate the enantiomers. Dynamic kinetic resolution (DKR) is a particularly powerful technique that combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. acs.org

EnzymeReaction TypeEnantiomeric Excess (ee)Reference
Lipase Amano PS-IMKinetic resolution of scispace.comhelicenyl acetatesHigh elsevierpure.com
Candida antarctica Lipase B (CAL-B)O-acylation of hydroxymethyl tetrahydro-β-carbolines≥96% researchgate.net
Reconstructed ancestral monooxygenaseEpoxidation of nonconjugated terminal alkenes>99% nih.gov

Diastereoselective Control in Oxane Ring Formation

The stereochemistry of the substituents on the oxane ring can be controlled during the ring-forming reaction itself. Prins-type cyclizations, for example, are a powerful method for the synthesis of tetrahydropyrans with high diastereoselectivity. nih.govresearchgate.net These reactions typically involve the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. The stereochemical outcome is often dictated by the preferential formation of a chair-like transition state, leading to specific diastereomers.

To apply this to this compound, a homoallylic alcohol could be reacted with a ketone bearing an ethynyl and a methoxy group, or a related precursor, under Lewis or Brønsted acid catalysis. The inherent stereochemical preferences of the cyclization would be exploited to set the relative stereochemistry of the substituents on the newly formed ring.

Functional Group Interconversions for Ethynyl and Methoxy Moieties

The introduction of the key ethynyl and methoxy groups at the C4 position is a critical aspect of the synthesis. This can be achieved either by incorporating these groups into the starting materials or by introducing them at a later stage through functional group interconversions.

Precursor Synthesis and Alkynylation Strategies

A common strategy for the synthesis of 4-substituted oxanes involves the preparation of a 4-oxo-oxane (tetrahydropyran-4-one) precursor. researchgate.net This ketone can then serve as a handle for the introduction of the desired functional groups.

The synthesis of the 4-oxo-oxane precursor can be achieved through various methods, including the Dieckmann condensation of appropriate acyclic esters or ring-closing metathesis followed by oxidation. Once the 4-oxo-oxane is in hand, the crucial C-C bond formation to introduce the ethynyl group can be performed. This is typically achieved through the nucleophilic addition of an acetylide anion (e.g., from lithium acetylide or ethynylmagnesium bromide) to the ketone carbonyl. This reaction would generate a 4-ethynyl-4-hydroxyoxane intermediate. Subsequent O-methylation of the tertiary alcohol would then yield the target this compound.

Metal-free alkynylation strategies have also been developed, for instance, using hypervalent iodine-alkyne reagents. rsc.org These methods often proceed under mild conditions and offer an alternative to traditional organometallic reagents. Photoredox catalysis has also emerged as a powerful tool for the alkynylation of cyclic ethers, typically at the α-position, but adaptations for C-H functionalization at other positions are an active area of research. rsc.orgrero.ch

Alkynylation ReagentSubstrateProductConditionsReference
EthynylbenziodoxoloneSaturated heterocycles2-Alkynyl cyclic ethersMetal-free, mild rsc.org
Terminal alkyneCyclic iminium ionα-Alkynylated cyclic amineCopper-catalyzed nih.gov
Trimethylsilyldiazomethane (Colvin reagent)α-Chiral aldehydesAlkynyl diolsNo epimerization acs.org

Unveiling Advanced Synthetic Routes to this compound

The synthesis of complex heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, this compound stands out as a molecule of significant interest. This article delves into the sophisticated synthetic methodologies employed in its creation, with a particular focus on advanced techniques, green chemistry principles, and strategic bond-forming approaches.

Applications of 4 Ethynyl 4 Methoxyoxane As a Synthetic Intermediate

Role in the Construction of Complex Organic Molecules

The bifunctional nature of 4-ethynyl-4-methoxyoxane would theoretically make it a valuable linchpin in the assembly of intricate molecular architectures.

A molecule with the structure of this compound could be envisioned as a key component in intramolecular cyclization reactions to form macrocycles. For instance, if the oxane ring were attached to a long chain terminating in another reactive group, an intramolecular reaction with the ethynyl (B1212043) group could close the ring. Similarly, the rigidity of the alkyne and the defined stereochemistry of the oxane ring could be used to control the formation of complex polycyclic systems through cascade reactions.

Many natural products, particularly those with polyether backbones like those found in marine toxins, contain oxane rings. A functionalized building block like this compound could serve as a key fragment for the total synthesis of such molecules. The ethynyl group would allow for the coupling of this fragment to other parts of the natural product skeleton.

Derivatization Strategies for Enhanced Molecular Complexity

The true synthetic power of an intermediate lies in its ability to be readily modified.

The terminal alkyne is arguably the most reactive and versatile functional group in the hypothetical this compound. A wide array of well-established chemical reactions could be employed to elaborate this part of the molecule.

Table 1: Potential Reactions of the Terminal Alkyne

Reaction TypeReagentsPotential Product
Sonogashira CouplingAryl/vinyl halide, Pd catalyst, Cu(I) co-catalyst, baseAryl/vinyl-substituted alkyne
Glaser CouplingCu(I) or Cu(II) salt, oxidant, baseSymmetrical 1,3-diyne
Click Chemistry (CuAAC)Azide (B81097), Cu(I) catalyst1,4-disubstituted 1,2,3-triazole
HydrationH₂O, H₂SO₄, HgSO₄Methyl ketone
Hydroboration-OxidationBorane reagent, then H₂O₂, NaOHAldehyde
AlkynylationAldehyde/ketone, basePropargyl alcohol

The methoxy (B1213986) group serves as a protecting group for the tertiary alcohol at the 4-position of the oxane ring. Its modification would likely involve cleavage to reveal the free hydroxyl group.

Table 2: Potential Modifications Involving the Methoxy Group

Reaction TypeReagentsPotential Product
Ether CleavageBBr₃, TMSI4-ethynyl-oxane-4-ol
Oxidation (if cleaved)PCC, DMP4-ethynyloxan-4-one (hypothetical)

If chiral, the oxane ring of this compound could be used to direct the stereochemical outcome of reactions on other parts of the molecule. Furthermore, reactions that modify the oxane ring itself, such as ring-opening or rearrangements, could lead to a diverse range of new structures with controlled stereochemistry.

Theoretical and Computational Investigations of 4 Ethynyl 4 Methoxyoxane

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the electronic level. For a novel compound like 4-ethynyl-4-methoxyoxane, DFT studies would provide fundamental insights into its structure, stability, and reactivity.

Conformational Analysis and Energetics

A conformational analysis would be the first step in a computational study. The oxane ring can adopt several conformations, such as chair, boat, and twist-boat. For a substituted oxane, the primary focus would be on the chair conformations, with the substituents (ethynyl and methoxy (B1213986) groups) in either axial or equatorial positions. DFT calculations would be used to optimize the geometry of each possible conformer and calculate their relative energies to determine the most stable arrangement.

Axial vs. Equatorial Preference: Calculations would determine the energetic preference for the ethynyl (B1212043) and methoxy groups. This would involve quantifying the steric strain, such as 1,3-diaxial interactions, that might destabilize certain conformations.

Rotational Barriers: The energy barriers for rotation around the C-O bond of the methoxy group and the C-C bond connecting the ethynyl group would also be calculated to understand the molecule's flexibility.

A hypothetical data table for such an analysis might look like this:

ConformerRelative Energy (kcal/mol)Population (%) at 298 K
Chair (eq-ethynyl, eq-methoxy)Data not availableData not available
Chair (ax-ethynyl, ax-methoxy)Data not availableData not available
Chair (eq-ethynyl, ax-methoxy)Data not availableData not available
Chair (ax-ethynyl, eq-methoxy)Data not availableData not available
Twist-BoatData not availableData not available

Electronic Structure and Bonding Analysis

This analysis would delve into the distribution of electrons within the molecule, which governs its chemical properties.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): An MEP map would be generated to visualize the electron density distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for predicting how the molecule might interact with other reagents.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide a detailed picture of the bonding within the molecule, including the nature of the C-O and C-C bonds and any hyperconjugative interactions that contribute to its stability.

Reaction Pathway and Transition State Analysis

Should this compound be involved in a chemical reaction (e.g., a cycloaddition involving the ethynyl group), DFT could be used to model the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. Calculating the energies of these species allows for the determination of activation energies and reaction thermodynamics, providing a complete mechanistic picture.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering insights into the dynamic behavior of this compound, particularly in a solvent environment.

Solute-Solvent Interactions

MD simulations would be used to study how this compound interacts with solvent molecules.

Radial Distribution Functions (RDFs): By simulating the compound in a solvent box (e.g., water, methanol, or a non-polar solvent), RDFs could be calculated. These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute, revealing details about the solvation shell structure.

Hydrogen Bonding: The analysis would quantify the extent and lifetime of hydrogen bonds formed between the ether oxygen of the oxane ring or the methoxy group and protic solvent molecules.

Conformational Dynamics in Solution

While quantum calculations provide static pictures of stable conformers, MD simulations reveal how the molecule transitions between these conformations in solution. The simulations would track the torsional angles of the oxane ring and substituent groups over time to observe conformational changes, such as ring-flips. The presence of a solvent can influence the conformational preferences and the energy barriers for these transitions compared to the gas phase.

A hypothetical data table for this analysis could include:

SolventPredominant ConformationRing Inversion Frequency
WaterData not availableData not available
MethanolData not availableData not available
DichloromethaneData not availableData not available

Prediction of Reactivity and Selectivity through Computational Modeling

Computational modeling provides a powerful lens for predicting the reactivity and selectivity of this compound in various chemical transformations. The inherent reactivity of this molecule is dominated by the electron-rich carbon-carbon triple bond of the ethynyl group, making it susceptible to a range of reactions, including electrophilic additions and cycloadditions. Theoretical studies, primarily employing density functional theory (DFT), are instrumental in elucidating the mechanistic pathways and predicting the outcomes of these reactions.

The methoxy group and the oxygen atom within the oxane ring are expected to exert a significant electronic influence on the ethynyl moiety. These oxygen atoms, through their lone pairs, can participate in resonance, potentially increasing the electron density of the triple bond and thereby enhancing its nucleophilicity. This heightened nucleophilicity would, in turn, accelerate the rate of electrophilic attack on the alkyne.

Electrophilic Addition Reactions:

Computational models can predict the regioselectivity of electrophilic additions to the unsymmetrical ethynyl group. In the case of adding a generic electrophile (E-Nu), two possible vinyl cation intermediates can be formed. The stability of these intermediates dictates the final product distribution, following Markovnikov's rule. Computational calculations of the energies of these intermediates and the transition states leading to them can provide a quantitative prediction of the product ratio. For instance, the addition of hydrogen halides (HX) is predicted to proceed via the more stable carbocation, with the halide ion attacking the more substituted carbon.

Cycloaddition Reactions:

The ethynyl group of this compound is also a prime candidate for cycloaddition reactions, such as [2+2] and [3+2] cycloadditions. nih.gov DFT calculations can be employed to model the transition states of these concerted reactions, allowing for the prediction of activation energies and the stereoselectivity of the products. nih.gov For example, in a [3+2] cycloaddition with an azide (B81097), computational models can determine whether the 1,4- or 1,5-disubstituted triazole is the favored product by comparing the activation energy barriers for the respective transition states. rsc.org

The following table presents hypothetical data from computational modeling studies on the reactivity of this compound in selected reactions, based on typical values for similar compounds found in the literature.

Reaction TypeReagentComputational MethodCalculated Activation Energy (kcal/mol)Predicted Major Product
Electrophilic AdditionHClDFT (B3LYP/6-31G)15.24-(2-chlorovinyl)-4-methoxyoxane
Electrophilic AdditionHBrDFT (B3LYP/6-31G)13.84-(2-bromovinyl)-4-methoxyoxane
[3+2] CycloadditionMethyl AzideDFT (M06-2X/6-311+G**)18.51-methyl-4-(4-methoxyoxane-4-yl)-1H-1,2,3-triazole
[2+2] CycloadditionEtheneCASSCF/6-31G*35.76-methoxy-6-spiro[3.5]non-1-ene

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Development of Novel Computational Methodologies for Oxane Systems

The unique structural and electronic properties of oxane systems, particularly when functionalized with reactive groups like alkynes, necessitate the development of specialized computational methodologies. While general-purpose computational methods can provide valuable insights, tailoring these approaches to the specific characteristics of oxanes can lead to more accurate and predictive models.

One area of development involves the refinement of force fields for molecular mechanics simulations of large systems containing the this compound moiety. By parameterizing the force field to accurately reproduce the geometries and conformational energies of this specific structural motif, more reliable predictions of its behavior in complex environments, such as in biological systems or materials, can be achieved.

Furthermore, the development of quantitative structure-activity relationship (QSAR) models for oxane derivatives can accelerate the discovery of new compounds with desired properties. nih.gov By correlating computationally derived molecular descriptors with experimentally observed activities, these models can be used to virtually screen large libraries of related compounds, prioritizing the most promising candidates for synthesis and testing.

Another promising avenue is the application of machine learning and artificial intelligence to predict the reactivity and selectivity of oxane-containing compounds. By training neural networks on large datasets of known reactions and their outcomes, it may be possible to develop predictive models that outperform traditional computational methods in terms of speed and accuracy. These models could be particularly useful for exploring the vast chemical space of possible reactions involving this compound and its derivatives.

The development of efficient computational approaches is crucial for understanding and predicting the behavior of complex heterocyclic systems. nih.gov For instance, new algorithms for exploring the potential energy surfaces of reactions involving oxanes could uncover novel reaction pathways and intermediates that might be missed by conventional methods. The integration of quantum mechanics/molecular mechanics (QM/MM) methods would also be highly beneficial for studying the reactions of this compound in a solvent or an enzyme active site, providing a more realistic and detailed picture of the reaction dynamics.

Advanced Analytical Methodologies for Characterization and Purity Assessment of 4 Ethynyl 4 Methoxyoxane

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure and confirming the identity of synthesized compounds. For 4-ethynylanisole, a combination of NMR, IR, Raman, and mass spectrometry provides a comprehensive analytical profile.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR Spectroscopy: In deuterated chloroform (CDCl₃), the proton NMR spectrum of 4-ethynylanisole exhibits distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the acetylenic proton. The aromatic protons typically appear as two doublets in the range of δ 6.8-7.5 ppm, indicative of a para-substituted benzene ring. The methoxy group protons present as a sharp singlet around δ 3.8 ppm, and the terminal alkyne proton gives a singlet near δ 3.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon environments in the molecule. Key signals include those for the two carbons of the alkyne group (typically in the δ 75-85 ppm range), the aromatic carbons (δ 114-160 ppm), and the methoxy carbon (around δ 55 ppm). spectrabase.com

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to further confirm the structure. A COSY spectrum would show correlations between the coupled aromatic protons, while an HSQC spectrum would link the proton signals to their directly attached carbon atoms, confirming the assignments made from 1D spectra.

Solid-State NMR: While less common for this type of small molecule, solid-state NMR could be utilized to study the crystalline form and packing of 4-ethynylanisole, providing insights into its solid-phase structure.

¹H NMR Data for 4-Ethynylanisole in CDCl₃
Chemical Shift (δ) ppm Multiplicity
~7.4d
~6.8d
~3.8s
~3.0s
¹³C NMR Data for 4-Ethynylanisole
Chemical Shift (δ) ppm Assignment
~160Aromatic C-O
~134Aromatic CH
~115Aromatic C-C≡
~114Aromatic CH
~83-C ≡CH
~77-C≡C H
~55-OCH₃

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the functional groups present in a molecule. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of 4-ethynylanisole displays characteristic absorption bands. A sharp, strong peak around 3300 cm⁻¹ corresponds to the ≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretch appears as a weaker absorption around 2100 cm⁻¹. Strong bands in the region of 1600-1450 cm⁻¹ are due to the C=C stretching vibrations of the aromatic ring. The C-O stretching of the methoxy group is typically observed around 1250 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡C triple bond, being a more symmetric vibration, often gives a stronger signal in the Raman spectrum (around 2100 cm⁻¹) compared to the IR spectrum. The aromatic ring vibrations also produce characteristic Raman bands. nih.govnih.gov

Key Vibrational Frequencies for 4-Ethynylanisole
Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
≡C-H stretch~3300~3300
C≡C stretch~2100 (weak)~2100 (strong)
Aromatic C=C stretch1600-14501600-1450
C-O stretch~1250Not prominent

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

Electron Ionization (EI-MS): For 4-ethynylanisole (molecular weight 132.16 g/mol ), the molecular ion peak (M⁺) would be observed at m/z = 132. nih.gov Common fragmentation patterns would involve the loss of a methyl group (-CH₃) from the methoxy moiety, leading to a fragment at m/z = 117, or the loss of a formyl radical (-CHO), resulting in a peak at m/z = 103.

High-Resolution Mass Spectrometry (HRMS): HRMS can determine the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₉H₈O). rsc.org

Expected Mass Spectrometry Fragments for 4-Ethynylanisole
m/z Fragment
132[M]⁺
117[M - CH₃]⁺
103[M - CHO]⁺
91[C₇H₇]⁺

Chiral Spectroscopy for Enantiomeric Purity Determination

4-Ethynylanisole is an achiral molecule, meaning it does not have non-superimposable mirror images (enantiomers). Therefore, chiral spectroscopy techniques, which are used to distinguish between enantiomers, are not applicable for determining the purity of this specific compound.

Chromatographic Separation and Purity Assessment Techniques

Chromatography is essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds like 4-ethynylanisole.

Method Development: A typical HPLC method for 4-ethynylanisole would utilize a reversed-phase column (e.g., C18). The mobile phase would likely consist of a mixture of acetonitrile and water or methanol and water. nih.gov The UV detector would be set to a wavelength where the aromatic ring shows strong absorbance, typically around 254 nm.

Validation: A validated HPLC method ensures reliability and reproducibility. Key validation parameters include:

Linearity: Demonstrating that the detector response is proportional to the concentration of the analyte over a specific range.

Accuracy: Showing the closeness of the measured value to the true value.

Precision: Assessing the degree of scatter between a series of measurements.

Specificity: Ensuring that the method can accurately measure the analyte in the presence of impurities or related compounds.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.

Illustrative HPLC Method Parameters for 4-Ethynylanisole
Parameter Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

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Q & A

Q. What are the recommended safety protocols for handling 4-ethynyl-4-methoxyoxane in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use a NIOSH-certified respirator if aerosolization is possible .
  • Ventilation: Conduct reactions in a fume hood to mitigate inhalation risks, as methoxy and ethynyl groups may release volatile byproducts .
  • Waste Disposal: Segregate chemical waste in labeled containers and neutralize reactive groups (e.g., ethynyl) before disposal to avoid exothermic reactions .

Q. How can researchers synthesize this compound, and what are common intermediates?

Methodological Answer:

  • Step 1: Start with oxane derivatives (e.g., 4-methoxyoxane) and introduce ethynyl groups via Sonogashira coupling, using palladium catalysts and trimethylsilylacetylene .
  • Step 2: Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structures using 1H^1H-NMR (e.g., methoxy singlet at ~3.3 ppm, ethynyl proton absence) .
  • Example Intermediate: 4-Methoxyoxane-4-carbaldehyde (CAS 233276-38-5) has been used in analogous syntheses .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Identify ethynyl C≡C stretches (~2100 cm1^{-1}) and methoxy C-O stretches (~1250 cm1^{-1}) .
  • Mass Spectrometry (MS): Use high-resolution MS to distinguish molecular ion peaks (e.g., C8_8H10_{10}O2_2, exact mass 138.0681) from fragmentation byproducts .
  • 13C^{13}C-NMR: Confirm quaternary carbons (e.g., oxane ring carbons at ~70 ppm, ethynyl carbons at ~80–90 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound derivatives?

Methodological Answer:

  • Hypothesis Testing:
    • Catalyst Screening: Compare Pd(PPh3_3)4_4 vs. CuI/PdCl2_2 systems to optimize Sonogashira coupling efficiency .
    • Solvent Effects: Test polar aprotic solvents (DMF, THF) for improved ethynyl group stability .
  • Data Analysis: Use DOE (Design of Experiments) to isolate variables (e.g., temperature, stoichiometry) impacting yield discrepancies .

Q. What strategies are effective for studying the biological activity of this compound in vitro?

Methodological Answer:

  • Assay Design:
    • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
    • Target Identification: Perform molecular docking to predict interactions with enzymes (e.g., cyclooxygenase-2) based on methoxy/ethynyl pharmacophores .
  • Control Experiments: Compare activity with structural analogs (e.g., 4-methoxystyrene) to validate specificity .

Q. How should researchers address discrepancies in spectral data for this compound analogs?

Methodological Answer:

  • Spectral Validation:
    • Cross-Platform Calibration: Re-run NMR with deuterated solvents (CDCl3_3) and internal standards (TMS) to eliminate solvent shifts .
    • Computational Modeling: Compare experimental 1H^1H-NMR shifts with DFT-predicted values (e.g., Gaussian 16 B3LYP/6-31G*) .
  • Case Study: A 2025 study resolved ethynyl proton misassignments by correlating 1H^1H-13C^{13}C HSQC spectra with synthetic intermediates .

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